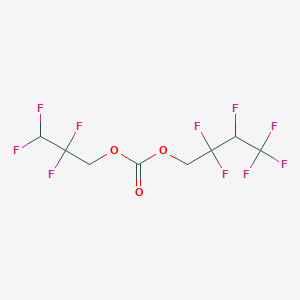

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle est un composé organique fluoré de formule moléculaire C9H7F11O3 et de masse molaire 372,13 g/mol . Ce composé est caractérisé par la présence à la fois de groupes difluoroéthyle et perfluorohexyle, ce qui en fait un produit chimique unique et polyvalent dans diverses applications.

Méthodes De Préparation

La synthèse du carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle implique généralement la réaction du 2,2-difluoroéthanol avec le chloroformate de 1H,1H,2H,2H-perfluorohexyle dans des conditions contrôlées . La réaction est généralement effectuée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la distillation ou la chromatographie pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Le carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile où le groupe carbonate est remplacé par d'autres nucléophiles.

Oxydation et réduction :

Applications de la recherche scientifique

Le carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la préparation de composés fluorés.

Biologie : La structure fluorée unique du composé le rend utile pour étudier les effets de la fluoration sur les systèmes biologiques.

Médecine : Les composés fluorés sont souvent étudiés pour leur potentiel dans le développement de médicaments en raison de leur stabilité et de leur biodisponibilité.

Mécanisme d'action

Le mécanisme d'action du carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle est principalement lié à sa capacité à interagir avec diverses cibles moléculaires par le biais de ses groupes fluorés. Ces interactions peuvent affecter la réactivité, la stabilité et le comportement général du composé dans différents environnements. Le groupe difluoroéthyle peut participer à des liaisons hydrogène et à d'autres interactions non covalentes, tandis que le groupe perfluorohexyle peut conférer une hydrophobicité et une résistance à la dégradation .

Applications De Recherche Scientifique

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique fluorinated structure makes it useful in studying the effects of fluorination on biological systems.

Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

Mécanisme D'action

The mechanism of action of 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and overall behavior in different environments. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the perfluorohexyl group can impart hydrophobicity and resistance to degradation .

Comparaison Avec Des Composés Similaires

Le carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle peut être comparé à d'autres carbonates fluorés, tels que :

Carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorooctyle : Structure similaire, mais avec une chaîne perfluorée plus longue, ce qui peut affecter ses propriétés physiques et ses applications.

Carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorobutyle : Avec une chaîne perfluorée plus courte, ce composé peut avoir des caractéristiques de réactivité et de solubilité différentes.

Carbonate de 2,2-difluoroéthyle et de méthyle : Il ne possède pas le groupe perfluorohexyle, ce qui le rend moins hydrophobe et potentiellement plus réactif dans certaines conditions.

Ces comparaisons mettent en évidence les propriétés uniques du carbonate de 2,2-difluoroéthyle et de 1H,1H,2H,2H-perfluorohexyle, en particulier son équilibre entre l'hydrophobicité et la réactivité en raison de la présence à la fois des groupes difluoroéthyle et perfluorohexyle.

Propriétés

Formule moléculaire |

C9H7F11O3 |

|---|---|

Poids moléculaire |

372.13 g/mol |

Nom IUPAC |

2,2-difluoroethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C9H7F11O3/c10-4(11)3-23-5(21)22-2-1-6(12,13)7(14,15)8(16,17)9(18,19)20/h4H,1-3H2 |

Clé InChI |

SDFKUUVBAPNHOV-UHFFFAOYSA-N |

SMILES canonique |

C(COC(=O)OCC(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)

![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)

![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)

![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)